RGB-286147

Description

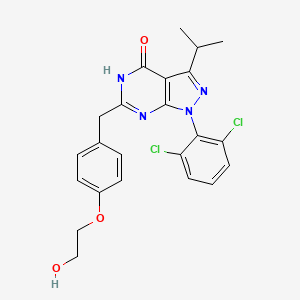

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-6-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2N4O3/c1-13(2)20-19-22(29(28-20)21-16(24)4-3-5-17(21)25)26-18(27-23(19)31)12-14-6-8-15(9-7-14)32-11-10-30/h3-9,13,30H,10-12H2,1-2H3,(H,26,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQPNXBTPUXMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429556 | |

| Record name | Cdk/Crk Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784211-09-2 | |

| Record name | Cdk/Crk Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

RGB-286147: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGB-286147 is a potent and selective, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary molecular targets, downstream cellular effects, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, cell biology, and drug discovery.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its biological effects primarily through the competitive inhibition of a range of cyclin-dependent kinases, key regulators of cell cycle progression and transcription. By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[1]

Kinase Inhibition Profile

This compound has been demonstrated to inhibit a spectrum of CDKs and related kinases with varying potencies. The inhibitory activity is most pronounced against CDKs involved in both cell cycle control and transcriptional regulation.

| Target Kinase/Complex | IC50 (nM) |

| CDK1/CycB | 48[2] |

| CDK2/CycE | 15[2] |

| CDK3 | 10-70[2] |

| CDK4/CycD1 | 839[2] |

| CDK5 | 10-70[2] |

| CDK6/CycD3 | 282[2] |

| CDK7 | 10-70[2] |

| CDK9 | Data not available |

| GSK3β | 754[2] |

Table 1: In vitro inhibitory activity of this compound against a panel of kinases. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Effects of this compound

The inhibition of multiple CDKs by this compound translates into profound effects on cancer cell proliferation and survival. The primary cellular outcomes observed upon treatment with this compound are cell cycle arrest at the G1 phase and the induction of apoptosis.

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G1 phase of the cell cycle, preventing their progression into the S phase, where DNA replication occurs. This G1 arrest is a direct consequence of the inhibition of CDK2, CDK4, and CDK6, which are essential for the G1/S transition. Specifically, these kinases are responsible for phosphorylating the retinoblastoma protein (Rb), a key tumor suppressor. In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis.

Inhibition of DNA Replication and Induction of Apoptosis

By blocking the G1/S transition, this compound effectively halts DNA replication in cancer cells.[1] Prolonged cell cycle arrest and the continued inhibition of transcriptional CDKs, such as CDK9, are thought to trigger the intrinsic apoptotic pathway. Evidence for apoptosis induction includes the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of programmed cell death.[1]

Anti-Tumor Activity

This compound has demonstrated broad anti-tumor activity across a wide range of cancer cell lines. In a panel of 60 tumorigenic cell lines, it exhibited an average GI50 (concentration for 50% growth inhibition) of less than 10 nM after 48 hours of exposure.[1] Notably, the compound also shows potent activity against non-cycling HCT116 human colon carcinoma cells with an IC50 of 40 nM, suggesting that its cytotoxic effects are not solely dependent on active cell proliferation.[1]

| Cell Line | Assay | Metric | Value (nM) | Treatment Duration |

| HCT116 | Cell Viability | IC50 | 57 | 24 hours[2] |

| HCT116 (non-cycling) | Growth Inhibition | IC50 | 40[1] | Not Specified |

| 60 Tumorigenic Cell Lines | Growth Inhibition | Average GI50 | <10 | 48 hours[1] |

| HCT116 | Colony Formation | IC50 | 57[1] | Not Specified |

Table 2: In vitro anti-proliferative and cytotoxic activity of this compound in various cancer cell lines.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound can be visualized through its impact on key cellular signaling pathways and the experimental workflows used to elucidate these effects.

Caption: Mechanism of action of this compound leading to tumor growth inhibition.

Caption: Experimental workflow for analyzing cell cycle arrest induced by this compound.

Caption: Experimental workflow for assessing apoptosis induction by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinases (e.g., CDK1/CycB, CDK2/CycE, etc.)

-

Specific peptide substrates for each kinase

-

³²P-ATP or ³³P-ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

This compound stock solution (in DMSO)

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microplate, combine the kinase, its specific substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Culture and Proliferation Assays

Objective: To evaluate the anti-proliferative and cytotoxic effects of this compound on cancer cell lines.

Materials:

-

HCT116 human colon carcinoma cells (or other relevant cancer cell lines)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT or CellTiter-Glo® reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

For MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

For CellTiter-Glo® assay, add the reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 or GI50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

HCT116 cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed HCT116 cells and treat with this compound (e.g., 50-100 nM) or DMSO for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

Objective: To detect and quantify apoptosis induced by this compound.

Materials:

-

HCT116 cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed HCT116 cells and treat with this compound (e.g., 100 nM) or DMSO for 48 hours.

-

Harvest both the adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a multi-targeted CDK/CRK inhibitor with potent anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines. Its mechanism of action is centered on the inhibition of key kinases that regulate cell cycle progression and transcription, leading to G1 phase arrest and the induction of programmed cell death. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound and related compounds as potential cancer therapeutics.

References

- 1. A proteome-wide CDK/CRK-specific kinase inhibitor promotes tumor cell death in the absence of cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AlphaFold accelerates artificial intelligence powered drug discovery: efficient discovery of a novel CDK20 small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the CDK/CRK Inhibitor RGB-286147

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGB-286147 is a potent and selective, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).[1] Extensive research has demonstrated its ability to induce cell cycle arrest, inhibit DNA replication, and trigger apoptosis in a broad range of tumor cell lines, including those that are non-cycling.[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of this compound, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound, a pyrazolo[3,4-d]pyrimidin-4-one derivative, possesses a well-defined chemical structure that contributes to its specific kinase inhibitory activity.

-

IUPAC Name: 1-(2,6-Dichlorophenyl)-1,5-dihydro-6-((4-(2-hydroxyethoxy)phenyl)methyl)-3-(1-methylethyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one

-

CAS Number: 784211-09-2

-

Molecular Formula: C₂₃H₂₂Cl₂N₄O₃

-

Molecular Weight: 473.35 g/mol

-

SMILES String: CC(C)c1nnc2c(N(c3c(Cl)cccc3Cl)C(=O)c2n1)Cc4ccc(OCCO)cc4

Chemical Structure:

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the competitive inhibition of the ATP-binding pocket of a specific subset of kinases, predominantly within the CDK and CRK families. This inhibition disrupts the normal progression of the cell cycle and activates apoptotic pathways.

Kinase Inhibition Profile

This compound has been shown to inhibit a range of kinases with varying potencies. The half-maximal inhibitory concentrations (IC₅₀) for several key kinases are summarized in the table below.

| Kinase Target | IC₅₀ (nM) |

| CDK1/cyclin B | 48 |

| CDK2/cyclin E | 15 |

| CDK3/cyclin E | 9 |

| CDK4/cyclin D1 | 839 |

| CDK5/p35 | 10 |

| CDK6/cyclin D3 | 282 |

| CDK7/cyclin H/MAT1 | 71 |

| CDK9/cyclin T1 | 9 |

| GSK3β | 754 |

Data compiled from multiple sources.

Cellular Effects

The inhibition of key CDKs by this compound leads to a cascade of cellular events, culminating in the suppression of tumor cell growth and proliferation.

-

Cell Cycle Arrest: Treatment of cancer cells with this compound leads to a pronounced arrest in the G1 phase of the cell cycle.[1] This is a direct consequence of inhibiting CDKs that are essential for the G1 to S phase transition.

-

Inhibition of DNA Replication: By blocking the activity of CDKs required for the initiation and elongation of DNA synthesis, this compound effectively halts DNA replication in tumor cells.[1]

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death. This is evidenced by the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a key hallmark of apoptosis, in treated cells.[1]

Quantitative Biological Activity

The anti-tumor activity of this compound has been quantified across a variety of cancer cell lines. The following table summarizes key growth inhibition (GI₅₀) and inhibitory concentration (IC₅₀) values.

| Cell Line | Assay Type | Value (nM) | Exposure Time |

| HCT116 | Cell Viability (IC₅₀) | 57 | 24 hours |

| HCT116 (non-cycling) | Growth Inhibition (IC₅₀) | 40 | Not specified |

| 60 Tumorigenic Cell Lines | Average Growth Inhibition (GI₅₀) | <10 | 48 hours |

| HCT116 | Colony Formation Inhibition (IC₅₀) | 57 | Not specified |

Data compiled from multiple sources.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound.

Caption: Typical experimental workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines, such as HCT116.

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the detection and quantification of apoptotic cells following treatment with this compound.

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

PARP Cleavage Detection (Western Blot)

This protocol is for detecting the cleavage of PARP, a hallmark of apoptosis, in cells treated with this compound.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a valuable research tool for investigating the roles of CDKs and CRKs in cell cycle regulation and apoptosis. Its potent and selective inhibitory activity makes it a promising candidate for further investigation in the context of anti-cancer drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

RGB-286147: A Technical Whitepaper on a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286147 is a potent and selective, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).[1][2][3] Extensive research has demonstrated its ability to induce cell cycle arrest and apoptosis in various tumor cell lines, highlighting its potential as a broad-spectrum anti-cancer agent.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro assays, including kinase inhibition and cell growth inhibition studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 48[2] |

| CDK2/cyclin E | 15[2] |

| CDK3/cyclin E | 9[3] |

| CDK4/cyclin D1 | 839[2][3] |

| CDK5/p35 | 10[3] |

| CDK6/cyclin D3 | 282[3] |

| CDK7/cyclin H/MAT1 | 71[3] |

| CDK9 | 9[3] |

| GSK-3β | 754[2][3] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| HCT116 | Colon Carcinoma | <10[2] |

| NCI 60-cell line panel | Various | <10 (average)[1] |

GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 3: Cellular Effects of this compound on HCT116 Cells

| Effect | Concentration (nM) | Time (hr) |

| G1 phase cell cycle arrest | 50-100 | 24-48[1] |

| Inhibition of DNA replication | 50-100 | 24-48[1] |

| Induction of apoptosis | 50-100 | 24-48[1] |

| Proteolytic cleavage of PARP | 100 | 48[1] |

| Inhibition of colony formation (IC50) | 57 | - |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects primarily through the inhibition of multiple CDKs, which are key regulators of cell cycle progression and transcription. The inhibition of these kinases leads to cell cycle arrest, primarily at the G1 phase, and subsequent induction of apoptosis.[1][2] The broad-spectrum activity of this compound is attributed to its ability to target both cell cycle-related CDKs (CDK1, CDK2, CDK4/6) and transcriptional CDKs (CDK7, CDK9).

The following diagram illustrates the proposed signaling pathway affected by this compound.

References

RGB-286147: A Technical Guide to its Kinase Targets and Binding Affinities

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286147 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).[1] Extensive research has demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the target kinases of this compound, its binding affinities, and the experimental methodologies used to characterize its activity.

Target Kinases and Binding Affinity

This compound exhibits inhibitory activity against a range of CDKs and CRKs, with IC50 values spanning from the low nanomolar to sub-micromolar range. The compound is particularly potent against CDK2/CycE, CDK3/E, CDK5/p35, CDK7/H/MAT1, and CDK9.[2] It displays weaker activity against CDK4/D1, CDK6/D3, and GSK-3β.[2]

The primary targets of this compound were identified through extensive yeast three-hybrid (Y3H)-based proteome and kinome scanning. This unbiased approach revealed CDK1, CDK2, CDK3, CDK5, CDK7, CDK9, and the less characterized CDK-related kinases p42/CCRK, PCTK1/3, and PFTK1 as the predominant targets.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| CDK1/CycB | 48 |

| CDK2/CycE | 15 |

| CDK3/E | 9 |

| CDK4/D1 | 839 |

| CDK5/p35 | 10 |

| CDK6/D3 | 282 |

| CDK7/H/MAT1 | 71 |

| CDK9 | 9 |

| GSK-3β | 754 |

Data compiled from multiple sources.[2][3]

Signaling Pathways

This compound exerts its anti-tumor effects by targeting key regulators of the cell cycle and transcription. By inhibiting various CDKs, it disrupts the normal progression of the cell cycle, leading to arrest, and in many cases, apoptosis.

The inhibition of CDK1 and CDK2 is crucial for its effect on cell cycle progression, primarily causing a G1 phase arrest.[1] The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of anti-apoptotic proteins, thereby promoting programmed cell death.

Experimental Protocols

Disclaimer: The following experimental protocols are generalized procedures based on common laboratory practices. The specific protocols used in the primary research characterizing this compound were not available in the public domain at the time of this writing. Researchers should refer to the original publications for precise experimental details if they become accessible.

In Vitro Kinase Inhibition Assay

This assay is used to determine the concentration of this compound that inhibits 50% of the activity (IC50) of a target kinase.

Methodology:

-

Reaction Setup: Kinase reactions are typically performed in a 96-well or 384-well plate format. Each well contains the purified recombinant kinase, a specific peptide substrate, and ATP in a buffered solution.

-

Inhibitor Addition: A serial dilution of this compound is added to the wells. A control with no inhibitor is included.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

-

Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence/Luminescence-based Assays: Using antibodies that specifically recognize the phosphorylated substrate or assays that measure ATP depletion.

-

-

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Addition:

-

MTT Assay: MTT reagent is added, which is converted to formazan crystals by metabolically active cells. The crystals are then dissolved in a solubilization buffer.

-

CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added, which generates a luminescent signal proportional to the amount of ATP present.

-

-

Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and GI50 (concentration for 50% growth inhibition) values are calculated.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Methodology:

-

Cell Treatment: Cells are treated with this compound or a vehicle control for a defined period.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA.

-

Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Apoptosis Detection by PARP Cleavage (Western Blot)

Cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for cleaved PARP. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

-

Visualization: The signal is visualized using a chemiluminescent substrate and an imaging system. The presence of the cleaved PARP fragment indicates apoptosis.

Conclusion

This compound is a potent inhibitor of multiple CDKs and CRKs, demonstrating significant anti-proliferative and pro-apoptotic activity in cancer cells. Its well-defined target profile and mechanism of action make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biological effects of this and similar kinase inhibitors.

References

The Role of RGB-286147 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGB-286147 is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs). By targeting key regulators of cell cycle progression and transcription, this compound exhibits broad anti-tumor activity. This document provides a detailed overview of the signaling pathways modulated by this compound, comprehensive summaries of its inhibitory activity, and detailed protocols for key experimental assays.

Introduction

Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in the regulation of the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a significant small molecule inhibitor with high affinity for several members of the CDK family. Its mechanism of action primarily involves the induction of cell cycle arrest and apoptosis in cancer cells.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by primarily interfering with two critical cellular pathways:

-

Cell Cycle Regulation: By inhibiting key CDKs, this compound prevents the phosphorylation of crucial substrates required for cell cycle progression, leading to a G1 phase arrest.

-

Apoptosis: The compound induces programmed cell death, a key mechanism for eliminating cancerous cells.

Cell Cycle Regulation Pathway

The progression through the phases of the cell cycle is orchestrated by the sequential activation and deactivation of cyclin-CDK complexes. This compound's primary mechanism of inducing cell cycle arrest is through the inhibition of CDKs that govern the G1/S transition.

Specifically, the inhibition of CDK1, CDK2, CDK4, and CDK6 by this compound leads to the sustained hypophosphorylated state of the Retinoblastoma protein (Rb). In its active, hypophosphorylated form, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for entry into the S phase, such as those encoding cyclins and DNA polymerase. This blockade at the G1 checkpoint halts cellular proliferation.

Apoptosis Pathway

This compound induces apoptosis, or programmed cell death, in tumor cells. A key indicator of this process is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. During apoptosis, caspases, a family of cysteine proteases, are activated and cleave various cellular substrates, including PARP. The cleavage of PARP by caspases, particularly caspase-3 and caspase-7, renders the enzyme inactive and is a hallmark of apoptosis. While the precise upstream signaling (intrinsic vs. extrinsic pathway) for this compound-induced apoptosis is not fully elucidated, the cleavage of PARP confirms the activation of the downstream caspase cascade.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for several key CDKs.

| Kinase Target | IC50 (nM) |

| CDK1/CycB | 48 |

| CDK2/CycE | 15 |

| CDK3 | 10-70 |

| CDK4/CycD1 | 839 |

| CDK5 | 10-70 |

| CDK6/CycD3 | 282 |

| CDK7 | 10-70 |

| CDK9 | 10-70 |

| GSK3β | 754 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 values of this compound against various CDK/cyclin complexes.

Materials:

-

Recombinant human CDK/cyclin enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., Histone H1 for CDK1/CycB, Rb C-terminal fragment for CDK4/CycD1)

-

[γ-33P]ATP

-

This compound

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control) in kinase buffer.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-33P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the DMSO control and plot against the concentration of this compound to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in ice-cold PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

In-Depth Technical Guide: RGB-286147 Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286147 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and CDK-related kinases (CRKs).[1] This small molecule has demonstrated significant anti-tumor activity across a broad range of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on key cell cycle regulators and cancer cell proliferation.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| Kinase Target | IC50 (nM) |

| CDK1/CycB | 48 |

| CDK2/CycE | 15 |

| CDK3 | 10-70 |

| CDK4/D1 | 839 |

| CDK5 | 10-70 |

| CDK6/D3 | 282 |

| CDK7 | 10-70 |

| CDK9 | 10-70 |

| GSK3β | 754 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data compiled from multiple sources.[2]

Table 2: Anti-proliferative and Apoptotic Activity of this compound in HCT116 Human Colon Carcinoma Cells

| Assay | Parameter | Value (nM) | Treatment Duration |

| Cell Viability | IC50 | 57 | 24 hours |

| Colony Formation | IC50 | 57 | Not Specified |

| Non-cycling Cell Growth | IC50 | 40 | Not Specified |

| Broad Anti-Tumor Activity (60 cell lines) | Average GI50 | <10 | 48 hours |

IC50 (Inhibitory Concentration 50) is the concentration of a drug that gives half-maximal response. GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.[1][2]

Core Mechanism of Action: Induction of Apoptosis

This compound exerts its anti-cancer effects primarily by inhibiting CDKs, which are crucial regulators of cell cycle progression. Inhibition of these kinases leads to a G1 phase cell cycle arrest and subsequently triggers the intrinsic pathway of apoptosis.[1] A key indicator of apoptosis induced by this compound is the proteolytic cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for activated caspase-3.[1]

Signaling Pathway of this compound Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptotic cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Western Blot Analysis for Apoptosis Markers

This protocol is designed to detect the cleavage of PARP and the expression levels of other apoptosis-related proteins.

1. Cell Lysis and Protein Extraction:

-

Treat cancer cells with desired concentrations of this compound for specified time points (e.g., 24, 48 hours).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PARP, cleaved caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

1. Cell Preparation:

-

Treat cells with this compound as described for Western blotting.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

2. Staining:

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in a variety of cancer cell lines. Its mechanism of action, centered on the inhibition of multiple CDKs, leads to cell cycle arrest and the activation of the intrinsic apoptotic pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic. Future studies should continue to elucidate the detailed molecular interactions and downstream signaling events to fully characterize its anti-neoplastic properties.

References

Cell Cycle Arrest by RGB-286147: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGB-286147 is a potent and selective small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs), demonstrating significant anti-proliferative activity in various cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a primary focus on its ability to induce cell cycle arrest. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and development of this compound. Visualized signaling pathways and experimental workflows are included to offer a clear understanding of its molecular interactions and methodological applications.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The aberrant activity of these kinases is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, CDKs have emerged as attractive targets for cancer therapy. This compound is a novel kinase inhibitor that has demonstrated potent activity against a broad spectrum of tumor cells.[1] This document outlines the core mechanism of this compound-induced cell cycle arrest, providing researchers with the necessary technical information to investigate and utilize this compound.

Mechanism of Action: Inhibition of Multiple CDKs

This compound functions as an ATP-competitive inhibitor, targeting a range of CDKs and CRKs that are crucial for cell cycle progression.[2] Its primary targets include CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9.[1][2] The inhibition of these kinases disrupts the normal sequence of cell cycle events, leading to a halt in cell proliferation.

G1 Phase Arrest

A key effect of this compound is the induction of cell cycle arrest in the G1 phase.[2] This is primarily achieved through the inhibition of CDK2 and CDK4/6, although the latter is inhibited less potently.[1][2]

-

Inhibition of CDK2/Cyclin E: The CDK2/Cyclin E complex is essential for the transition from the G1 to the S phase. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates required for DNA replication.[1][2]

-

Impact on Retinoblastoma Protein (Rb) Phosphorylation: A critical substrate of G1 CDKs is the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes necessary for S phase entry. Inhibition of CDK2 and CDK4/6 by this compound leads to the accumulation of hypophosphorylated Rb, thereby maintaining the G1 checkpoint.

The sustained G1 arrest ultimately triggers cellular apoptosis, contributing to the cytotoxic effects of this compound in cancer cells.[2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on cancer cell lines.

| Kinase Target | IC50 (nM) |

| CDK1/CycB | 48[1] |

| CDK2/CycE | 15[1] |

| CDK3/E | 9[3] |

| CDK4/D1 | 839[1][2] |

| CDK5/p35 | 10[3] |

| CDK6/D3 | 282[3] |

| CDK7/H/MAT1 | 71[3] |

| CDK9 | 9[3] |

| GSK3β | 754[1] |

Table 1: Inhibitory Activity of this compound against various kinases.

| Cell Line | Assay | IC50 / GI50 (nM) | Exposure Time |

| HCT116 | Cell Viability | 57 | 24h[1] |

| HCT116 (non-cycling) | Cell Growth | 40 | 48h[2] |

| HCT116 | Colony Formation | 57 | -[2] |

| 60 Tumorigenic Cell Lines | Growth Inhibition (Average) | <10 | 48h[1][2] |

Table 2: Anti-proliferative activity of this compound in cancer cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against specific CDKs.

Materials:

-

Recombinant human CDK/cyclin complexes

-

Histone H1 (as a substrate for CDK1, 2, 4, 6) or GST-Rb (for CDK4/6)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 30 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete cell culture medium

-

This compound (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Cell Cycle Proteins

This protocol is for detecting the levels of key cell cycle regulatory proteins following treatment with this compound.

Materials:

-

Treated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-Cyclin D1, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like β-actin to normalize protein levels.

Visualizations

Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest

Caption: this compound inhibits CDKs, preventing Rb phosphorylation and G1/S transition.

Experimental Workflow for Cell Cycle Analysis

References

Understanding the Selectivity of RGB-286147: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286147 is a potent and ATP-competitive small molecule inhibitor targeting the cyclin-dependent kinase (CDK) family. Exhibiting a pan-CDK inhibitory profile, this compound has demonstrated significant activity in both cancer cell proliferation and viral replication, highlighting its potential as a versatile therapeutic agent. This technical guide provides a comprehensive overview of the selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and experimental workflows.

Core Selectivity Profile: A Pan-CDK Inhibitor

This compound demonstrates potent inhibitory activity against a range of cyclin-dependent kinases, with IC50 values in the nanomolar range for several key members of the family. Its broad activity against CDKs underscores its classification as a pan-CDK inhibitor. The compound also shows activity against Glycogen Synthase Kinase 3 beta (GSK3β), albeit at higher concentrations.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against a panel of kinases is summarized in the table below. The data highlights its potent inhibition of multiple CDKs, which are crucial regulators of cell cycle progression and transcription.

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 48 |

| CDK2/cyclin E | 15 |

| CDK3 | 10-70 |

| CDK4/cyclin D1 | 839 |

| CDK5 | 10-70 |

| CDK6/cyclin D3 | 232 |

| CDK7 | 10-70 |

| CDK9 | Potent (low nM) |

| GSK3β | 754 |

Table 1: Inhibitory concentration (IC50) values of this compound against a panel of kinases. Data compiled from publicly available sources.

Cellular Activity: Anti-Proliferative and Antiviral Effects

The potent inhibition of CDKs by this compound translates to significant cellular effects, including robust anti-proliferative activity in cancer cell lines and inhibition of viral replication.

Anti-Proliferative Activity in HCT116 Colon Carcinoma Cells

In the human colon carcinoma cell line HCT116, this compound exhibits potent anti-proliferative and pro-apoptotic effects. Treatment with this compound leads to a dose-dependent decrease in cell viability and inhibits the ability of these cells to form colonies.

| Assay Type | Cell Line | IC50 (nM) | Exposure Time |

| Cell Viability | HCT116 | 57 | 24 hours |

| Colony Formation | HCT116 | 57 | Not Specified |

Table 2: Anti-proliferative activity of this compound in the HCT116 human colon carcinoma cell line.

Antiviral Activity against Zika Virus (ZIKV)

This compound has been identified as a potent inhibitor of Zika virus (ZIKV) replication. This antiviral activity is attributed to the inhibition of host cell CDKs that are essential for the viral life cycle.

| Virus | Assay Type | IC50 (nM) |

| Zika Virus | Viral Replication Assay | 27 |

Table 3: Antiviral activity of this compound against Zika Virus.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound is intrinsically linked to its inhibition of CDKs, which play a central role in regulating the cell cycle. By inhibiting these kinases, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are employed to determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases. A common method involves a radiometric assay or a fluorescence-based assay.

The Selectivity of RGB-286147: An Uncharted Territory in Non-Cancerous Cell Lines

Despite extensive investigation into the anti-cancer properties of the potent cyclin-dependent kinase (CDK) inhibitor RGB-286147, a comprehensive understanding of its effects on non-cancerous cell lines remains largely undefined within publicly available scientific literature. While the compound has demonstrated significant anti-tumor activity across a broad spectrum of cancer cell lines, specific quantitative data regarding its cytotoxicity and mechanistic action in normal, healthy cells is conspicuously absent. This gap in knowledge precludes the creation of a detailed technical guide on its direct impact on non-malignant cellular processes.

This compound is recognized as a multi-targeted inhibitor of CDKs, which are crucial regulators of the cell cycle. The rationale behind CDK inhibition in cancer therapy is to halt the uncontrolled proliferation of tumor cells. However, since CDKs also play a vital role in the division of normal cells, the selectivity of these inhibitors is a critical determinant of their therapeutic window and potential side effects.

Early, non-selective "pan-CDK" inhibitors often failed in clinical trials due to significant toxicity to healthy, proliferating tissues, such as bone marrow and the gastrointestinal lining[1][2]. This underscores the importance of understanding the selectivity profile of any new CDK inhibitor. While some reports suggest that this compound is "less active against other non-CDK/CRK kinases," this does not provide specific details about its effects on whole non-cancerous cells.

For a comprehensive evaluation of a CDK inhibitor's safety and therapeutic potential, a direct comparison of its effects on cancerous and non-cancerous cells is essential. Such studies typically involve determining the half-maximal inhibitory concentration (IC50) in a panel of both malignant and normal cell lines, such as human fibroblasts or human umbilical vein endothelial cells (HUVECs). The ratio of the IC50 in normal cells to that in cancer cells, known as the selectivity index, provides a quantitative measure of the drug's therapeutic window. To date, such data for this compound has not been published.

Furthermore, a thorough investigation would entail detailed experimental protocols outlining cell culture conditions, drug concentrations, and the specific assays used to measure cytotoxicity, cell cycle arrest, and apoptosis. This information is fundamental for the scientific community to replicate, validate, and build upon existing findings.

General Principles of CDK Inhibitor Selectivity and Potential Effects on Non-Cancerous Cells

In the absence of specific data for this compound, we can infer potential effects based on the broader class of CDK inhibitors. The primary mechanism of action of CDK inhibitors is the induction of cell cycle arrest, typically at the G1/S or G2/M checkpoints. In highly proliferative normal tissues, this can lead to side effects such as myelosuppression (a decrease in the production of blood cells) and gastrointestinal toxicity.

The following diagram illustrates a generalized signaling pathway of CDK inhibition leading to cell cycle arrest.

Caption: Generalized pathway of CDK4/6 inhibition leading to G1 cell cycle arrest.

Experimental Workflow for Assessing Selectivity

A standard experimental workflow to determine the selectivity of a compound like this compound would involve the following steps:

Caption: Standard experimental workflow for assessing the selectivity of a drug candidate.

References

Methodological & Application

Application Notes and Protocols for RGB-286147 (in vitro)

For research use only.

Introduction

RGB-286147 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs). It exhibits broad-spectrum anti-tumor activity by inducing cell cycle arrest and apoptosis. These application notes provide detailed protocols for in vitro experiments to characterize the effects of this compound on cancer cell lines, particularly HCT116 human colon carcinoma cells, as a representative model.

Mechanism of Action

This compound functions as a proteome-wide inhibitor of a range of CDKs and CRKs, which are crucial regulators of cell cycle progression and transcription. By inhibiting these kinases, this compound disrupts the cell cycle, leading to a G1 phase arrest, and ultimately triggers programmed cell death (apoptosis). This induction of apoptosis is evidenced by the proteolytic cleavage of Poly (ADP-ribose) polymerase (PARP).

Data Presentation

Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| CDK1/CycB | 48 |

| CDK2/CycE | 15 |

| CDK3/E | 9 |

| CDK4/D1 | 839 |

| CDK5/p35 | 10 |

| CDK6/D3 | 282 |

| CDK7/H/MAT1 | 71 |

| CDK9 | 9 |

| GSK3β | 754 |

Cellular Activity of this compound in HCT116 Cells

| Assay | Metric | Value (nM) | Exposure Time |

| Cell Viability | IC50 | 57 | 24 hours |

| Colony Formation Inhibition | IC50 | 57 | - |

| Growth Inhibition (proliferating cells) | GI50 | <10 | 48 hours |

| Growth Inhibition (non-cycling cells) | IC50 | 40 | - |

Signaling Pathway

Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Experimental Protocols

Cell Culture

-

Cell Line: HCT116 (human colorectal carcinoma)

-

Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 70-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with growth medium, and re-seed at a ratio of 1:2 to 1:4.

In Vitro Kinase Assay

This protocol is a general guideline for determining the IC50 of this compound against a specific CDK.

-

Materials:

-

Recombinant CDK/Cyclin enzyme

-

Kinase assay buffer

-

Peptide substrate for the specific CDK

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

Add diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the diluted CDK/Cyclin enzyme to each well and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be near the Km value for the enzyme.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays in the linear range.

-

Stop the reaction and detect the generated ADP using a detection reagent like ADP-Glo™.

-

Measure the luminescent signal, which is proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

-

Cell Viability Assay (MTT Assay)

-

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

-

Procedure:

-

Seed HCT116 cells in 96-well plates at a density of 1x10^5 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 to 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 595 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

HCT116 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed HCT116 cells and treat with this compound for 24-48 hours.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Western Blot for PARP Cleavage

This method detects the cleavage of PARP, a hallmark of apoptosis.

-

Materials:

-

HCT116 cells

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat HCT116 cells with this compound for 48 hours.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate. Full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

-

Probe for a loading control like β-actin to ensure equal protein loading.

-

Experimental Workflow

Application Notes and Protocols for RGB-286147 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286147 is a potent, ATP-competitive inhibitor of a broad range of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values in the low nanomolar range.[1][2] It demonstrates weaker activity against CDK4/6 and GSK3β.[1] By targeting these key regulators of the cell cycle and transcription, this compound effectively induces cell cycle arrest, primarily at the G1 phase, and promotes apoptosis in a variety of tumor cell lines.[1][3] These characteristics make this compound a valuable tool for cancer research and drug development.

This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on assessing its effects on cell viability, cell cycle progression, and apoptosis.

Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the kinase activity of multiple CDKs. Inhibition of CDK1 and CDK2, key enzymes in the G1/S and G2/M transitions, leads to the hypophosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, growth-suppressive state, where it binds to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression, ultimately causing a G1 phase arrest.[4][5]

Furthermore, inhibition of CDKs by this compound can trigger the intrinsic apoptotic pathway. This can involve the modulation of Bcl-2 family proteins, leading to the activation of caspases and subsequent cleavage of substrates such as poly (ADP-ribose) polymerase (PARP).[1][6][7]

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity and its effects on cell viability.

Table 1: Inhibitory Activity of this compound against various kinases.

| Kinase Target | IC50 (nM) |

| CDK1/CycB | 48[1] |

| CDK2/CycE | 15[1] |

| CDK3 | 9[2] |

| CDK5/p35 | 10[2] |

| CDK7/CycH/MAT1 | 71[2] |

| CDK9 | 9[2] |

| CDK4/D1 | 839[2] |

| CDK6/D3 | 282[2] |

| GSK3β | 754[2] |

Table 2: Anti-proliferative and Cytotoxic Activity of this compound.

| Cell Line | Assay | Value (nM) | Exposure Time |

| HCT116 | IC50 (Viability) | 57[1] | 24 hours |

| HCT116 | IC50 (Colony Formation) | 57[3] | - |

| 60 Tumorigenic Cell Lines | Average GI50 | <10[3] | 48 hours |

| Non-cycling HCT116 | IC50 | 40[3] | - |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture. The human colorectal carcinoma cell line HCT116 is used as an example, as it has been shown to be sensitive to this compound.[1][3]

General Reagent and Cell Culture Information

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

-

Cell Line: HCT116 (ATCC® CCL-247™).

-

Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Figure 2: General experimental workflow for studying this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete growth medium. Recommended starting concentrations range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

HCT116 cells

-

6-well plates

-

This compound stock solution

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells/well.

-

Incubate for 24 hours.

-

Treat the cells with this compound at concentrations around the IC50 value (e.g., 50 nM, 100 nM) and a vehicle control for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

HCT116 cells

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in cell cycle and apoptosis pathways.

Materials:

-

HCT116 cells

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat HCT116 cells with this compound as previously described.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a valuable research tool for investigating the roles of CDKs in cell cycle control and apoptosis. The protocols provided here offer a framework for characterizing the cellular effects of this potent CDK inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful analysis of the data obtained from these experiments will contribute to a better understanding of the therapeutic potential of targeting CDKs in cancer.

References

- 1. Cyclin-Dependent Kinase 1-Mediated Bcl-xL/Bcl-2 Phosphorylation Acts as a Functional Link Coupling Mitotic Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A link between cell cycle and cell death: Bax and Bcl-2 modulate Cdk2 activation during thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

Application Notes and Protocols for Western Blot Analysis of RGB-286147, a Pan-CDK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction